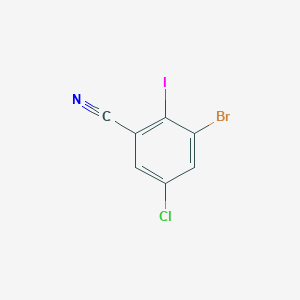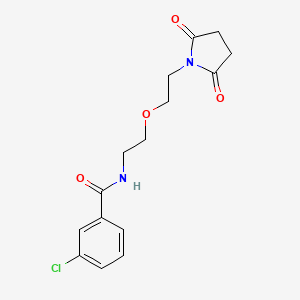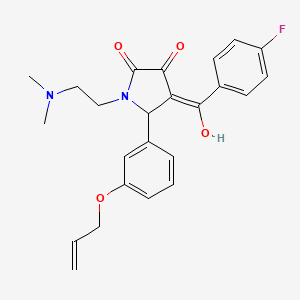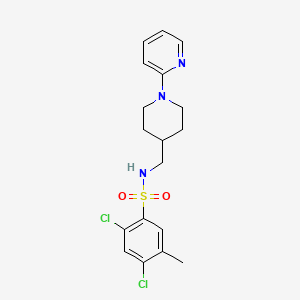
3-Bromo-5-chloro-2-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H2BrClIN and a molecular weight of 342.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzonitrile core, making it a halogenated aromatic nitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For example, starting with a benzonitrile, bromination, chlorination, and iodination can be performed under controlled conditions to introduce the respective halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-2-iodobenzonitrile is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodobenzonitrile involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-fluorobenzonitrile
- 3-Bromo-5-chloro-2-iodobenzoic acid
- 3-Bromo-5-chloro-2-iodobenzene
Uniqueness: 3-Bromo-5-chloro-2-iodobenzonitrile is unique due to the specific combination of bromine, chlorine, and iodine atoms on the benzonitrile core, which imparts distinct reactivity and properties compared to other halogenated benzonitriles .
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDNNGGYPAOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2571767.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)
![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)

![3-(4-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571777.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2571779.png)



![N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2571786.png)
